molecular formula C13H20ClN5OS B609362 Mtdia hcl CAS No. 1399840-35-7

Mtdia hcl

Cat. No.: B609362
CAS No.: 1399840-35-7
M. Wt: 329.85
InChI Key: XQKMBJFGNRIATG-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTDIA, also known as MT-DADMe-ImmA, and Methylthio-DADMe-Immucillin A, is a MTAP inhibitor. Human 5'-methylthioadenosine phosphorylase (MTAP) is solely responsible for 5'-methylthioadenosine (MTA) metabolism to permit S-adenosylmethionine salvage. Transition-state (TS) analogues of MTAP are in development as anticancer candidates. TS analogues of MTAP incorporate a cationic nitrogen and a protonated 9-deazaadenine leaving group, which are mimics of the ribocation transition state. MT-ImmA and MT-DADMe-ImmA are two examples of these TS analogues.

Scientific Research Applications

1. Anti-Tumor Activity

MTDIA HCL has demonstrated significant anti-tumor activity in various human cancers. It acts as a potent inhibitor of human methylthioadenosine phosphorylase and Escherichia coli methylthioadenosine nucleosidase, exhibiting remarkable anti-tumor effects against a variety of human cancers in mouse xenografts. Its structural analog MTDIH has also shown inhibition capabilities against human and malarial purine nucleoside phosphorylase (PNP) and the enzyme methylthioinosine phosphorylase from Pseudomonas aeruginosa. Despite binding less tightly to their target enzymes than their enantiomers, compounds 1 and 2 are still effective nanomolar inhibitors (Evans et al., 2015).

2. Enhancement of Inhibitor Efficacy

Research shows that MTDIA can be enhanced by fragment-based structural analysis. This approach combines transition state analog inhibitor design (TSID) and fragment-based drug design (FBDD). MTDIA, a tight-binding transition state analog of bacterial 5'-methylthioadenosine nucleosidases, can be modified with fragments to improve binding to bacterial MTANs, leading to significant improvements in inhibitor efficacy (Zhang et al., 2020).

3. Nanodiamond-based Drug Delivery

Nanodiamond materials, which can effectively ferry drugs like doxorubicin hydrochloride (DOX) inside living cells, have utilized this compound in their functionalization. This approach has been found effective for chemotherapeutic delivery, with the NDs showing potential for slow/sustained release capabilities in cancer treatment (Huang et al., 2007).

4. Lung Cancer Therapy

This compound has been tested for its effectiveness in lung cancer therapy. In a study, it was used to inhibit the S-adenosylmethionine (AdoMet) salvage enzyme 5′-methylthioadenosine phosphorylase (MTAP) in mouse xenografts of human lung cancers, demonstrating substantial antitumor activity (Basu et al., 2010).

5. Uncovering Anti-Cancer Mechanisms

A comprehensive investigation into the anti-cancer mechanisms of this compound and other transition-state structure inhibitors has been conducted. The study hypothesized that numerous cellular processes are affected by treatments using these inhibitors, given their importance in cancer cell metabolism. The research has led to the identification of various mechanisms mediating anti-cancer activity and suggested a broad impact on cellular processes ranging from amino acid metabolism to cell cycle progression (Coorey, 2017).

6. Familial Adenomatous Polyposis Treatment

This compound has shown promise in treating familial adenomatous polyposis (FAP). A study on APCMin/+ mice, a murine model of human FAP, revealed that MTDIA treatment led to decreased tumor size and significantly improved the lifespan of the mice. The study indicates potential uses of this compound in delaying the onset and progression of colorectal cancers in FAP (Firestone et al., 2021).

Properties

CAS No.

1399840-35-7

Molecular Formula

C13H20ClN5OS

Molecular Weight

329.85

IUPAC Name

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-1-ium-3-ol;chloride

InChI

InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1

InChI Key

XQKMBJFGNRIATG-UXQCFNEQSA-N

SMILES

CSCC1C[NH+](CC1O)CC2=CNC3=C2N=CN=C3N.[Cl-]

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MTDIA;  MTDIA HCl;  Methylthio-DADMe-Immucillin A;  MT-DADMe-ImmA;  MT-DADMe-ImmA HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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